N6-Cyclohexyladenosine (CHA) is a synthetic analog of adenosine, an endogenous nucleoside that plays a critical role in various physiological processes. [, , , , , , ] CHA is classified as a selective agonist of the adenosine A1 receptor (A1AR), exhibiting higher affinity for this subtype compared to other adenosine receptors like A2A or A2B. [, , , , , , , , , , , , ] Its selectivity for A1AR makes it a valuable tool in scientific research to investigate the specific roles and mechanisms of this receptor subtype in various physiological and pathological conditions. [, , , , , , , , , , , ]
N6-Cyclohexyladenosine is synthesized in laboratories and does not occur naturally in biological systems. It is classified as an adenosine receptor agonist, specifically targeting the A1 subtype, which is implicated in various physiological processes, including cardiovascular regulation and neurotransmission. Its CAS number is 36396-99-3, and it has been cataloged in various chemical databases such as PubChem and Tocris Bioscience.
The synthesis of N6-Cyclohexyladenosine involves several chemical reactions that typically utilize starting materials derived from adenine or other purine bases.
The molecular formula of N6-Cyclohexyladenosine is C16H23N5O4, with a molecular weight of 349.38 g/mol.
N6-Cyclohexyladenosine participates in various biochemical reactions:
The mechanism of action for N6-Cyclohexyladenosine involves:
N6-Cyclohexyladenosine exhibits several notable physical and chemical properties:
N6-Cyclohexyladenosine has numerous scientific applications:
N⁶-Cyclohexyladenosine (CHA) is a synthetic adenosine derivative first synthesized in the late 1980s through strategic modifications of the adenine nucleoside structure. Its design involved replacing the naturally occurring N⁶-ribose moiety with a cyclohexyl group, significantly altering receptor binding specificity [7]. This modification marked a pivotal advancement in developing receptor-targeted adenosine analogs, positioning CHA as a critical pharmacological tool for dissecting adenosine receptor functions. CHA’s stability, bioavailability, and selectivity have enabled extensive studies on adenosine-mediated physiological processes, including neuroprotection, cardiovascular regulation, and circadian rhythm modulation [2] [10]. Its consistent use across in vitro and in vivo models underscores its importance in receptor pharmacology.
CHA is classified as a high-affinity, synthetic agonist selective for adenosine A₁ receptors (A₁AR). Its selectivity arises from structural features:
Table 1: Physicochemical and Receptor-Binding Properties of CHA
Property | Value | Source/Assay |
---|---|---|
Molecular Formula | C₁₆H₂₃N₅O₄ | [1] [6] |
Molecular Weight | 349.39 g/mol | [6] |
SMILES | OC[C@H]1OC@Hn2cnc3c(NC4CCCCC4)ncnc23 | [8] [9] |
A₁AR Kd (Bovine) | 0.7 nM | Radioligand binding [2] |
A₁AR Selectivity (vs. A₂AR) | >100-fold | Competitive binding [9] |
Table 2: Functional Selectivity Profile of CHA
Receptor Subtype | Activity | Effect |
---|---|---|
A₁AR | Agonist | Neuroprotection, bradycardia, hypothermia |
A₂AAR | Negligible | No significant vasodilation |
A₂BAR | None | No cAMP accumulation |
A₃AR | None | No mast cell degranulation |
Key functional correlates of CHA’s A₁AR selectivity include:
The development of CHA paralleled key advances in adenosine receptor pharmacology during the 1980s–1990s:
Table 3: Key Research Applications of CHA in Disease Models
Therapeutic Area | Model | Key Finding | Reference |
---|---|---|---|
Neuroprotection | Rat optic chiasm demyelination | Enhanced remyelination by 40% and reduced axonal loss via A₁AR activation | [4] |
Epilepsy | PTZ-induced seizures in mice | Reduced ED₅₀ of antiepileptics (e.g., carbamazepine) by 2-fold | [10] |
Circadian Rhythm | Light-induced phase shifts in mice | Attenuated phase delays by 60% through retinal A₁AR | [2] |
Myocardial Ischemia | Mouse ischemia-reperfusion | Improved functional recovery and reduced infarct size by 35% | [2] |
Current research explores CHA derivatives with optimized blood-brain barrier penetration and reduced sedative effects, aiming to leverage A₁AR agonism for multiple sclerosis, epilepsy, and ischemic injury [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7